
DBeQ
概要
説明
科学的研究の応用
Cancer Research Applications
DBeQ has been identified as a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma, cervical carcinoma, and renal carcinoma. Its efficacy is notably higher compared to normal human cells, indicating selective cytotoxicity towards cancerous cells. The following table summarizes key findings from studies on this compound's anticancer properties:
Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|
Multiple Myeloma | 1.5 | Induces caspases-3 and -7 rapidly |
Cervical Carcinoma | 2.6 | Inhibits autophagic degradation |
Renal Carcinoma | 2.3 | Blocks ERAD pathways |
Case Study: Multiple Myeloma
In a study involving RPMI8226 multiple myeloma cells, this compound demonstrated a five-fold increase in activity compared to normal lung fibroblasts. The compound induced apoptosis through the activation of executioner caspases, highlighting its potential as a therapeutic agent in treating resistant cancer types .
Structure-Activity Relationship (SAR) Studies
Research has focused on optimizing this compound derivatives to enhance its potency and selectivity. The structure-activity relationship studies indicate that modifications to the quinazoline backbone and benzylamine pharmacophore can lead to more effective inhibitors of p97. Notable derivatives include ML-240, which shows improved binding affinity and biological activity against various cancer models .
Potential Off-Target Effects
While this compound is primarily targeted at p97 ATPase, studies have evaluated its off-target effects on protein kinases using activity-based proteomics. Results indicated minimal inhibition of kinases at therapeutic concentrations, suggesting that this compound's effects are largely specific to its intended target .
Future Directions in Research
The ongoing exploration of this compound's applications extends beyond oncology into areas such as neurodegenerative diseases and metabolic disorders where p97 plays a crucial role in cellular homeostasis and protein quality control. Future research may focus on:
- Developing more potent derivatives with reduced side effects.
- Investigating combination therapies with existing chemotherapeutics.
- Exploring the role of this compound in modulating autophagic pathways in neurodegenerative conditions.
作用機序
N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、p97 ATPase 酵素を選択的に阻害することでその効果を発揮します。この阻害は ATP 競合的であり、この化合物は ATP と競合して酵素の活性部位に結合します。 N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、p97 の D2 ドメインの ATPase 部位に結合することにより、酵素の活性を効果的にブロックし、ユビキチン化タンパク質の蓄積と癌細胞のアポトーシスの誘導につながります .
類似の化合物との比較
N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、他の類似の化合物と比較して、p97 ATPase の選択的阻害においてユニークです。いくつかの類似の化合物には以下が含まれます。
NMS-873: 別の p97 ATPase 阻害剤ですが、作用機序が異なります。
ML240: 異なる構造的特徴と結合特性を持つ p97 ATPase 阻害剤。
CB-5083: 癌治療に適用される強力な p97 ATPase 阻害剤
N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、可逆的かつ ATP 競合的な阻害のために際立っており、さまざまな細胞プロセスにおける p97 ATPase の役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
DBeQ interacts with the ATPase p97, blocking its function . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to p97 . By inhibiting p97, this compound affects the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters . These reporters are proteins that are tagged with ubiquitin, a small protein that signals for protein degradation, and are used to monitor the activity of the ubiquitin-proteasome system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 . These caspases are crucial for the process of apoptosis, or programmed cell death . In addition, this compound impairs both ubiquitin-dependent and autophagic protein clearance pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with p97. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of p97, preventing ATP from binding and thus blocking the function of p97 . This leads to the impairment of processes that depend on p97, including the degradation of proteins tagged for destruction by the ubiquitin-proteasome system .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By inhibiting p97, this compound affects the degradation of proteins that are tagged with ubiquitin, a marker for proteins that are destined to be degraded .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as an inhibitor of p97, it can be inferred that this compound would be found wherever p97 is located within the cell. p97 is a cytosolic protein but can also associate with various cellular structures, including the endoplasmic reticulum .
準備方法
合成経路と反応条件
N2,N4-ジベンジルキナゾリン-2,4-ジアミンの合成は、2,4-ジアミノキナゾリンとベンジルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることから始まります。 この反応は一般的に、ジメチルホルムアミド (DMF) などの有機溶媒中で、目的の生成物の形成を促進するために高温で実施されます .
工業生産方法
N2,N4-ジベンジルキナゾリン-2,4-ジアミンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることになります。 これには、反応条件の最適化、より大きな反応容器の使用、および再結晶またはクロマトグラフィーなどの精製技術の実装が含まれ、高純度の生成物が得られます .
化学反応の分析
反応の種類
N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、キナゾリン環にアミノ基が存在するため、主に置換反応を起こします。 これらの反応は、さまざまな試薬と条件によって促進されます .
一般的な試薬と条件
置換反応: 炭酸カリウムなどの塩基の存在下でのベンジルブロミド。
酸化と還元:
生成される主な生成物
2,4-ジアミノキナゾリンとベンジルブロミドの置換反応から生成される主な生成物は、N2,N4-ジベンジルキナゾリン-2,4-ジアミンです。 他の潜在的な生成物は、さらなる反応で使用される特定の試薬と条件によって異なります .
科学研究への応用
N2,N4-ジベンジルキナゾリン-2,4-ジアミンは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります .
化学: p97 ATPase の阻害とそのタンパク質分解経路への影響を研究するためのツールとして使用されます。
生物学: ユビキチン化タンパク質の分解とオートファゴソームの成熟を阻害する役割について調査されています。
医学: p97 ATPase を阻害することで癌細胞のアポトーシスを誘導する能力があるため、癌治療における可能性が探られています。
類似化合物との比較
N2,N4-Dibenzylquinazoline-2,4-diamine is unique in its selective inhibition of p97 ATPase compared to other similar compounds. Some similar compounds include:
NMS-873: Another p97 ATPase inhibitor, but with a different mechanism of action.
ML240: A p97 ATPase inhibitor with distinct structural features and binding properties.
CB-5083: A potent p97 ATPase inhibitor with applications in cancer therapy
N2,N4-Dibenzylquinazoline-2,4-diamine stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool for studying the role of p97 ATPase in various cellular processes .
生物活性
DBeQ, scientifically known as 2,N4-dibenzylquinazoline-2,4-diamine, is a selective and reversible inhibitor of the p97 ATPase (also known as VCP or Cdc48 in yeast). This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and protein degradation pathways. The following sections detail the biological activity of this compound, including its mechanism of action, effects on apoptosis, and interactions with various cellular processes.
This compound acts primarily by inhibiting the ATPase activity of p97. It has been characterized as an ATP-competitive inhibitor with an IC50 value ranging from 1.5 μM to 3.2 μM, depending on the specific assay conditions used . The inhibition of p97 disrupts several crucial cellular processes:
- Ubiquitin-Dependent Degradation : this compound impairs the degradation pathways that rely on p97, such as endoplasmic reticulum-associated degradation (ERAD) and ubiquitin fusion degradation .
- Autophagy : It blocks the maturation of autophagosomes and prevents the degradation of autophagic substrates like LC3-II, indicating that this compound inhibits autophagic flux rather than inducing autophagy itself .
Table 1: Summary of this compound's Inhibitory Effects
Cellular Process | Effect of this compound | IC50 Value |
---|---|---|
p97 ATPase Activity | Inhibition | 1.5 μM |
Ubiquitin Fusion Degradation | Impairment | 2.6 μM |
Autophagic Flux (LC3-II Stabilization) | Blockage | 15 μM |
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines more effectively than in non-cancerous cells. The compound activates executioner caspases-3 and -7 within hours of treatment. In HeLa cells, for instance, this compound rapidly promotes caspase activation, demonstrating a preference for the intrinsic apoptotic pathway via caspase-9 over the extrinsic pathway via caspase-8 .
Case Study: Apoptosis Induction in Cancer Cells
In a comparative study involving multiple myeloma cells (RPMI8226) and normal human fetal lung fibroblasts (MRC5), this compound exhibited a five-fold higher potency against cancer cells compared to normal cells. This selectivity suggests potential therapeutic applications in targeting malignant cells while sparing normal tissues .
Table 2: Caspase Activation by this compound
Cell Line | Caspase Activated | Time to Activation | Relative Potency |
---|---|---|---|
HeLa | Caspase-3, -7 | 2 hours | High |
RPMI8226 | Caspase-3, -7 | 2 hours | Very High |
MRC5 | Minimal | Not Significant | Low |
Interaction with Bacterial Systems
Recent studies have also explored the effects of this compound on bacterial systems, particularly its interaction with ClpB and DnaK chaperone systems in Escherichia coli. This compound was found to inhibit ClpB's casein-activated ATPase activity with an IC50 around 5 μM and reduced the reactivation of aggregated proteins . This suggests that this compound's biological activity extends beyond mammalian systems to include significant effects on bacterial protein homeostasis.
Table 3: Effects of this compound on Bacterial Chaperone Systems
Chaperone System | Effect Observed | IC50 Value |
---|---|---|
ClpB | Inhibition of ATPase | ~5 μM |
DnaK | Inhibition of chaperone activity | ~100 μM |
特性
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177355-84-9 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177355-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。